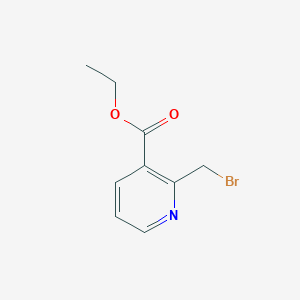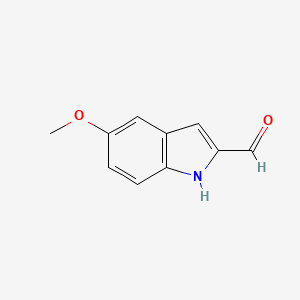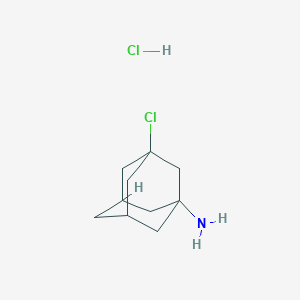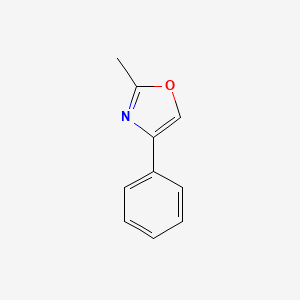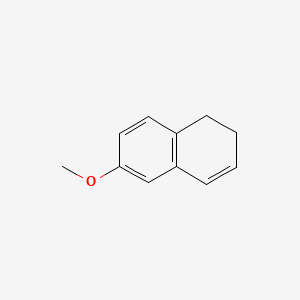
6-Methoxy-1,2-dihydronaphthalene
概要
説明
6-Methoxy-1,2-dihydronaphthalene (6-MDHN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a molecular formula of C11H12O. 6-MDHN has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of 6-Methoxy-1,2-dihydronaphthalene is not fully understood. However, it is believed that 6-Methoxy-1,2-dihydronaphthalene exerts its effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 6-Methoxy-1,2-dihydronaphthalene has been shown to inhibit the activation of these pathways, leading to the suppression of inflammation, tumor growth, and oxidative stress.
生化学的および生理学的効果
6-Methoxy-1,2-dihydronaphthalene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Methoxy-1,2-dihydronaphthalene can inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. In vivo studies have shown that 6-Methoxy-1,2-dihydronaphthalene can reduce the incidence of tumors, decrease the levels of inflammatory markers, and improve the function of the cardiovascular system.
実験室実験の利点と制限
One of the advantages of using 6-Methoxy-1,2-dihydronaphthalene in lab experiments is its high purity and stability. 6-Methoxy-1,2-dihydronaphthalene is also readily available and can be synthesized using simple methods. However, one of the limitations of using 6-Methoxy-1,2-dihydronaphthalene is its potential toxicity. Studies have shown that high doses of 6-Methoxy-1,2-dihydronaphthalene can cause liver damage and oxidative stress.
将来の方向性
There are several future directions for the scientific research of 6-Methoxy-1,2-dihydronaphthalene. One of the areas of interest is the development of 6-Methoxy-1,2-dihydronaphthalene-based drugs for the treatment of various diseases, including cancer and cardiovascular diseases. Another area of interest is the investigation of the potential use of 6-Methoxy-1,2-dihydronaphthalene as a plant growth regulator and insecticide. Further studies are also needed to elucidate the mechanism of action of 6-Methoxy-1,2-dihydronaphthalene and to determine its safety profile in humans and animals.
Conclusion
In conclusion, 6-Methoxy-1,2-dihydronaphthalene is a chemical compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and industry. The synthesis of 6-Methoxy-1,2-dihydronaphthalene can be achieved through several methods, with the reduction of 6-methoxy-1,2-naphthoquinone being the most commonly used method. 6-Methoxy-1,2-dihydronaphthalene has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it exerts its effects through the modulation of various signaling pathways. While 6-Methoxy-1,2-dihydronaphthalene has several advantages for lab experiments, its potential toxicity should be considered. There are several future directions for the scientific research of 6-Methoxy-1,2-dihydronaphthalene, including the development of 6-Methoxy-1,2-dihydronaphthalene-based drugs and the investigation of its potential use as a plant growth regulator and insecticide.
科学的研究の応用
6-Methoxy-1,2-dihydronaphthalene has been extensively studied for its potential applications in various fields. In medicine, 6-Methoxy-1,2-dihydronaphthalene has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in the treatment of rheumatoid arthritis, cancer, and cardiovascular diseases. In agriculture, 6-Methoxy-1,2-dihydronaphthalene has been used as a plant growth regulator and insecticide. In industry, 6-Methoxy-1,2-dihydronaphthalene has been used as a fragrance and flavoring agent.
特性
IUPAC Name |
6-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h3,5-8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHJFGCRWJSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344156 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2-dihydronaphthalene | |
CAS RN |
60573-58-2 | |
| Record name | 6-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

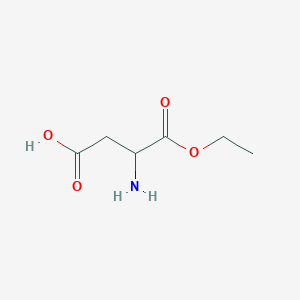
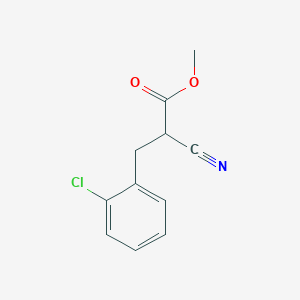
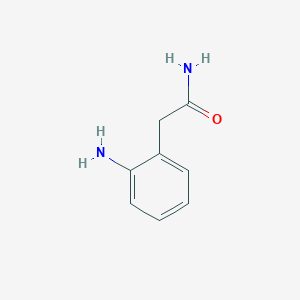
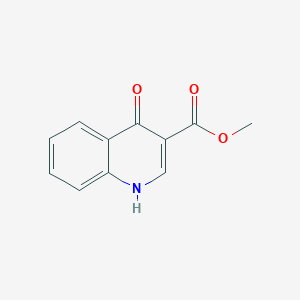
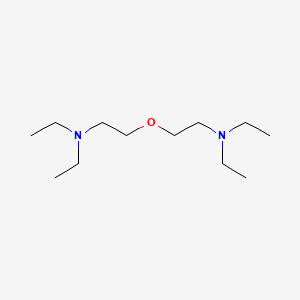
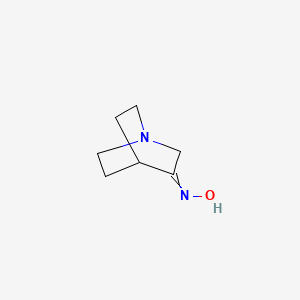
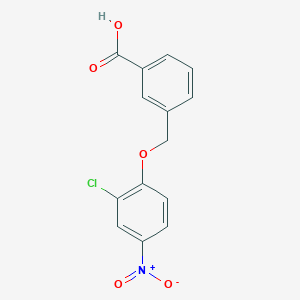
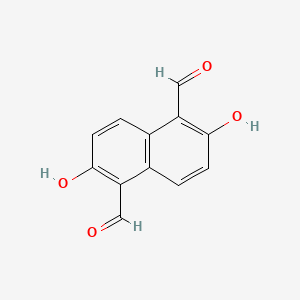
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)
